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Compound of Interest

Compound Name: 2-Methylundecanal

Cat. No.: B089849 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-
Methylundecanal (C₁₂H₂₄O), a branched-chain aldehyde. The interpretation of its mass

spectrometry (MS), nuclear magnetic resonance (NMR), and infrared (IR) spectra is crucial for

its identification and characterization in various applications, including fragrance, flavor, and

pharmaceutical research. This document presents a summary of the key spectroscopic data in

structured tables, details the experimental protocols for data acquisition, and provides a visual

workflow for spectroscopic data interpretation.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the mass, ¹H NMR, ¹³C

NMR, and IR spectra of 2-Methylundecanal.

Table 1: Mass Spectrometry Data for 2-Methylundecanal
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Proposed Fragment

58.0 99.99
[C₃H₆O]⁺• (McLafferty

rearrangement)

43.0 29.02 [C₃H₇]⁺ or [C₂H₃O]⁺

41.0 25.58 [C₃H₅]⁺

57.0 20.04 [C₄H₉]⁺

29.0 15.99 [CHO]⁺ or [C₂H₅]⁺

184.3 Not observed/very low [M]⁺• (Molecular Ion)

Table 2: ¹H NMR Spectroscopic Data for 2-Methylundecanal

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~9.6 Doublet (d) 1H
Aldehydic proton (-

CHO)

~2.2 Multiplet (m) 1H
Methine proton (-

CH(CH₃)CHO)

~1.2-1.6 Multiplet (m) 16H

Methylene protons of

the long alkyl chain (-

CH₂-)

~1.1 Doublet (d) 3H

Methyl protons alpha

to the carbonyl (-

CH(CH₃)CHO)

~0.9 Triplet (t) 3H
Terminal methyl

protons (-CH₂CH₃)

Table 3: ¹³C NMR Spectroscopic Data for 2-Methylundecanal
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Chemical Shift (δ, ppm) Assignment

~205 Carbonyl carbon (-CHO)

~45-50
Methine carbon alpha to carbonyl (-

CH(CH₃)CHO)

~32
Methylene carbon adjacent to the terminal

methyl group

~29-30
Methylene carbons in the middle of the alkyl

chain

~27 Methylene carbon beta to the carbonyl group

~23 Terminal methyl carbon (-CH₂CH₃)

~14
Methyl carbon alpha to the carbonyl (-

CH(CH₃)CHO)

Table 4: Infrared (IR) Spectroscopy Data for 2-Methylundecanal

Wavenumber (cm⁻¹) Intensity Assignment

~2925 Strong C-H stretch (alkane)

~2855 Strong C-H stretch (alkane)

~2720 Medium C-H stretch (aldehyde)

~1730 Strong C=O stretch (aldehyde)

~1465 Medium C-H bend (alkane)

~1375 Medium C-H bend (alkane)

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Gas Chromatography-Mass Spectrometry (GC-MS)
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Sample Preparation: A dilute solution of 2-Methylundecanal in a volatile organic solvent

(e.g., dichloromethane or hexane) is prepared.

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron

ionization (EI) source is used.

GC Conditions:

Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film

thickness) is typically employed.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Inlet Temperature: 250 °C.

Oven Program: The temperature program typically starts at a low temperature (e.g., 60

°C) and is ramped up to a higher temperature (e.g., 250 °C) to ensure the separation of

components.

MS Conditions:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Data Acquisition: Full scan mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of 2-Methylundecanal is dissolved in about

0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a

5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

¹H NMR Acquisition:
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A standard one-pulse sequence is used.

Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition:

A proton-decoupled pulse sequence is used to obtain a spectrum with single lines for each

unique carbon atom.

A sufficient number of scans and a relaxation delay are used to ensure the detection of all

carbon signals, including those with long relaxation times (e.g., quaternary carbons,

though not present in this molecule).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: As 2-Methylundecanal is a liquid, a neat sample can be analyzed. A

single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium

chloride (NaCl) salt plates to create a thin film.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

A background spectrum of the clean salt plates is first recorded.

The sample is then placed between the plates, and the sample spectrum is acquired.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

Typically, the spectrum is recorded over the range of 4000-400 cm⁻¹.

Visualization of Spectroscopic Interpretation
Workflow
The following diagram illustrates the logical workflow for the interpretation of spectroscopic data

to elucidate the structure of an organic molecule like 2-Methylundecanal.
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A logical workflow for spectroscopic data interpretation.

This guide provides a foundational understanding of the spectroscopic characteristics of 2-
Methylundecanal. For more in-depth analysis, particularly for stereochemical assignments or

the study of complex mixtures, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) and

hyphenated chromatographic-spectroscopic methods may be employed.

To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectroscopic Data
Interpretation of 2-Methylundecanal]. BenchChem, [2025]. [Online PDF]. Available at:
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[https://www.benchchem.com/product/b089849#spectroscopic-data-interpretation-for-2-
methylundecanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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